(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 2-aminobenzophenone with 4-methylpiperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural properties.
Medicine: Research involving this compound includes the development of new therapeutic agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone can be compared to other similar compounds such as:
(2-Aminophenyl)(4-ethylpiperidin-1-yl)methanone: This compound has a similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
(2-Aminophenyl)(4-phenylpiperidin-1-yl)methanone: The presence of a phenyl group introduces additional aromatic interactions, potentially altering its binding properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(2-aminophenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWJUESKKWKYOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359124 |
Source
|
Record name | (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401589-03-5 |
Source
|
Record name | (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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